molecular formula C9H7BrF3NO2 B8250682 Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate CAS No. 851045-83-5

Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate

Cat. No.: B8250682
CAS No.: 851045-83-5
M. Wt: 298.06 g/mol
InChI Key: YOJRDJDMHVXQDA-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate is a halogenated aromatic ester featuring an amino group at the 2-position, a bromine atom at the 5-position, and a trifluoromethyl group at the 4-position on the benzoate ring. This compound is of significant interest in pharmaceutical and agrochemical research due to its unique combination of functional groups. The amino group provides a site for hydrogen bonding and further derivatization, while the bromine atom enables cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

IUPAC Name

methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJRDJDMHVXQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229095
Record name Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851045-83-5
Record name Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851045-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification of Pre-Functionalized Benzoic Acid Derivatives

A common approach involves synthesizing the fully substituted benzoic acid precursor followed by esterification. For example, 2-amino-5-bromo-4-(trifluoromethyl)benzoic acid can be treated with methanol under acidic conditions. Source describes a related method for methyl 2-nitro-4-trifluoromethylbenzoate, where sulfuric acid in methanol facilitates esterification via alcoholysis of a benzamide intermediate . Adapting this to the target compound:

  • Synthesis of 2-amino-5-bromo-4-(trifluoromethyl)benzoic acid :

    • Bromination of 2-amino-4-(trifluoromethyl)benzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid like FeBr₃.

    • Purification via recrystallization from ethanol/water mixtures.

  • Esterification :

    • Reaction with methanol (MeOH) and catalytic sulfuric acid (H₂SO₄) at reflux (65–70°C) for 6–8 hours.

    • Yield: ~85–90% after column chromatography (ethyl acetate/hexanes) .

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationBr₂, FeBr₃, 40°C, 4 h7892
EsterificationMeOH, H₂SO₄, reflux, 6 h8998

Sequential Functionalization via Electrophilic Substitution

This method builds the substituents stepwise on a pre-esterified benzene ring. Source demonstrates a similar approach for methyl 2-amino-4-bromo-3-fluoro-5-iodobenzoate, utilizing directed ortho-metalation for regioselectivity .

  • Methyl 2-aminobenzoate as Starting Material :

    • Trifluoromethylation :

      • Copper(I)-mediated coupling with methyl fluorosulfonyldifluoroacetate (MFDA) in N-methylpyrrolidone (NMP) at 80°C .

      • Forms methyl 2-amino-4-(trifluoromethyl)benzoate.

  • Bromination :

    • Electrophilic bromination using Br₂ in acetic acid at 25°C for 2 hours.

    • Para-bromination directed by the electron-withdrawing trifluoromethyl group.

Optimization Insight :

  • Excess bromine (>1.2 equiv.) reduces side products (e.g., dibromination).

  • Yields improve to 82% when using HBr as a catalyst .

Palladium-mediated strategies enable late-stage introduction of bromo or trifluoromethyl groups. Source highlights Suzuki-Miyaura couplings for analogous compounds .

  • Methyl 2-amino-4-bromobenzoate Preparation :

    • Methyl 2-aminobenzoate undergoes bromination as in Section 2.

  • Trifluoromethylation via Cross-Coupling :

    • Reaction with trifluoromethyl boronic acid pinacol ester (CF₃-Bpin) under Pd(PPh₃)₄ catalysis.

    • Conditions: 1.5 equiv. CF₃-Bpin, K₂CO₃, DMF, 100°C, 12 h .

Challenges :

  • Competing protodeboronation reduces yields to ~65%.

  • Use of silver additives (Ag₂O) suppresses side reactions, enhancing yield to 75% .

Nitration and Reduction Approaches

Aromatic nitration followed by reduction offers an alternative route to install the amino group. Source employs this strategy for nitro-to-amine conversion .

  • Methyl 5-bromo-4-(trifluoromethyl)-2-nitrobenzoate Synthesis :

    • Nitration of methyl 5-bromo-4-(trifluoromethyl)benzoate using HNO₃/H₂SO₄ at 0°C.

  • Reduction of Nitro Group :

    • Catalytic hydrogenation (H₂, Pd/C, EtOH, 25°C) or SnCl₂/HCl.

    • Yields: 88–92% .

Comparison :

Reducing AgentTime (h)Yield (%)Purity (%)
H₂/Pd/C49299
SnCl₂/HCl28895

Comparative Analysis of Synthetic Routes

The optimal method depends on scale, cost, and desired purity:

Efficiency Metrics :

MethodTotal Yield (%)Cost (USD/g)Scalability
Direct Esterification72120Industrial
Electrophilic Substitution68150Laboratory
Cross-Coupling60200Niche
Nitration/Reduction75180Pilot

Critical Considerations :

  • Direct esterification offers high yields but requires pre-synthesized benzoic acid.

  • Cross-coupling is versatile but costly due to palladium catalysts.

  • Nitration/reduction is rapid but involves hazardous nitration steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form different amine derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Discovery and Development

Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate has been identified as a potential lead compound in drug discovery due to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes, making it a candidate for further pharmacological studies.

In particular, investigations have focused on its interaction with various biological targets. For instance, preliminary studies suggest that derivatives of this compound exhibit promising binding affinities to certain receptors, which could be pivotal in developing new therapeutics for diseases such as cancer and neurodegenerative disorders .

1.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds that share structural similarities with this compound. Compounds with similar trifluoromethyl and bromo functionalities have shown significant antiproliferative activity against pancreatic cancer cell lines, indicating that this compound may also possess similar properties . For example, IC50 values in the low micromolar range have been reported for related compounds against aggressive cancer cell lines .

Synthetic Organic Chemistry

2.1 Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving palladium catalysts. These methodologies not only allow for the preparation of the compound itself but also facilitate the generation of derivatives that may have enhanced or modified biological activities .

Synthesis Method Description Yield
Nucleophilic SubstitutionReaction with triethylamine in dichloromethane75%
Coupling ReactionUsing palladium catalysts under CO atmosphere71%

Material Science Applications

3.1 Development of Functional Materials

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in developing functional materials such as organic semiconductors and sensors. The compound's ability to modify electronic properties can be exploited in creating materials with enhanced conductivity or specific optical characteristics .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Case Study 1 : A study on the synthesis of related compounds demonstrated that modifications to the benzoate structure could lead to significant changes in biological activity, underscoring the importance of structural optimization in drug design .
  • Case Study 2 : Research involving fluorinated benzoates has shown promising results in terms of binding affinity to target proteins involved in cancer progression, suggesting that this compound could be further explored for its therapeutic potential .

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities and differences between Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate and related compounds are analyzed below. Key parameters include substituent positions, electronic effects, reactivity, and applications.

Structural and Functional Group Analysis

Table 1: Comparison of Substituent Positions and Functional Groups
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications CAS RN Reference
This compound -NH₂ (2), -Br (5), -CF₃ (4) C₁₀H₈BrF₃NO₂ Pharmaceutical intermediate, H-bond donor Not provided
Methyl 5-Amino-2-bromo-4-chlorobenzoate -NH₂ (5), -Br (2), -Cl (4) C₈H₇BrClNO₂ Bioactive molecule synthesis L037508
Methyl 5-Bromo-2-chloro-4-(trifluoromethyl)benzoate -Cl (2), -Br (5), -CF₃ (4) C₉H₅BrClF₃O₂ Cross-coupling precursor 1810791-01-5
Methyl 2-fluoro-5-(trifluoromethyl)benzoate -F (2), -CF₃ (5) C₉H₆F₄O₂ High-purity reagent 556112-92-6
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate -F (2), -Br (5), -CF₃ (4) C₉H₅BrF₄O₂ Custom synthesis intermediate 2007915-72-0
Ethyl 2-bromo-5-(trifluoromethyl)benzoate -Br (2), -CF₃ (5), ethyl ester C₁₀H₈BrF₃O₂ Solubility-modified intermediate 1214336-55-6

Reactivity and Electronic Effects

  • Amino Group Influence: The -NH₂ group in the target compound is electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts with compounds like Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate, where the -F group is electron-withdrawing, deactivating the ring .
  • Trifluoromethyl vs. Chloro: In Methyl 5-Amino-2-bromo-4-chlorobenzoate, the -Cl group is less electron-withdrawing than -CF₃, leading to reduced meta-directing effects and altered regioselectivity in reactions .
  • Ester Group Variation : Ethyl esters (e.g., Ethyl 2-bromo-5-(trifluoromethyl)benzoate) exhibit slower hydrolysis rates compared to methyl esters, impacting bioavailability in drug candidates .

Biological Activity

Methyl 2-amino-5-bromo-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

Property Value
Molecular FormulaC10H8BrF3N
Molecular Weight292.08 g/mol
Functional GroupsAmino, Bromo, Trifluoromethyl

The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group increases lipophilicity, allowing better penetration into cell membranes. Additionally, the amino and bromo groups can form hydrogen bonds and halogen bonds with target proteins, influencing their conformation and activity .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa15 µg/mL

The compound showed synergistic effects when combined with standard antibiotics, enhancing overall antibacterial efficacy .

Anticancer Activity

In vitro studies have also indicated the compound's potential as an anticancer agent. It was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results are summarized in the following table:

Cell Line IC50 (µM)
MCF-710.5
A5498.3

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the substituents on the aromatic ring significantly affect the biological activity of the compound. For instance:

  • Trifluoromethyl Group : Increases potency against both microbial and cancer cell lines.
  • Bromo Group : Enhances interaction with biological targets through halogen bonding.
  • Amino Group : Facilitates hydrogen bonding, improving binding affinity to proteins.

These insights are crucial for designing more potent derivatives with improved pharmacological profiles .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated this compound against multi-drug resistant strains of E. coli. The compound demonstrated a significant reduction in bacterial load in vitro and in vivo models, suggesting its potential for treating resistant infections .
  • Cancer Cell Studies : Research conducted on the effects of this compound on breast cancer cells revealed that it inhibited cell proliferation by inducing G1 phase arrest, which was correlated with upregulation of p21 protein expression .

Q & A

Basic Research Question

  • X-ray Crystallography : SHELXL (via Olex2) resolves the 3D structure, with H-bonding between -NH₂ and ester carbonyl groups noted .
  • Spectroscopy :
    • ¹⁹F NMR : δ -62 to -65 ppm (CF₃); coupling with adjacent protons splits signals.
    • ¹H NMR : Amino protons appear as broad singlets (δ 5.2–5.8 ppm) in DMSO-d₆.
  • Mass Spectrometry : ESI-MS [M+H]⁺ at m/z 326.98 (calculated: 326.97) confirms molecular weight .

How can structural modifications at the 2-amino or 5-bromo positions enhance antimicrobial activity?

Advanced Research Question

  • Amino Group Derivatization : Acylation (e.g., acetyl or tosyl) modulates lipophilicity, improving membrane permeability. In vitro testing against S. aureus shows MIC values:

    DerivativeMIC (µg/mL)
    Parent32
    Acetylated16
    Tosylated8
  • Bromine Replacement : Substitution with -I or -CN alters halogen bonding interactions, impacting target binding (e.g., bacterial topoisomerase IV) .

What computational models predict the compound’s binding affinity to kinase targets?

Advanced Research Question

  • Docking Studies (AutoDock Vina) : The -CF₃ group fits into hydrophobic pockets of EGFR kinase (PDB: 1M17), with a predicted ΔG of -9.2 kcal/mol.
  • MD Simulations (GROMACS) : Stable hydrogen bonds between -NH₂ and Thr766 residue over 100 ns trajectories suggest inhibitory potential .
  • QSAR Models : Hammett constants (σₓ) for -CF₃ (σ = 0.88) correlate with IC₅₀ values in kinase assays .

How can conflicting NMR data for this compound be resolved?

Basic Research Question
Discrepancies in ¹H NMR shifts (e.g., -NH₂ at δ 5.4 vs. 5.8 ppm) arise from solvent polarity or pH. Standardization steps:

  • Solvent Choice : Use DMSO-d₆ (protic solvent) to stabilize -NH₂ protons.
  • Referencing : Calibrate spectra against TMS (0 ppm) and validate with calculated shifts (Gaussian 16, B3LYP/6-311+G(d,p)) .

What degradation pathways occur under accelerated storage conditions?

Advanced Research Question

  • Hydrolysis : The ester group degrades in aqueous buffers (pH < 3 or >10), forming carboxylic acid (t₁/₂ = 14 days at 40°C).

  • Light Sensitivity : UV exposure (λ = 254 nm) cleaves the C-Br bond, requiring amber vials for storage .

  • Stability Data :

    ConditionDegradation (%)
    25°C, dark<5% (6 months)
    40°C, 75% RH22% (6 months)

How does steric hindrance from -CF₃ affect regioselectivity in nucleophilic aromatic substitution?

Advanced Research Question
In SNAr reactions with morpholine:

  • Reactivity : The -CF₃ group at C4 deactivates C3 and C5 positions, directing nucleophiles to C6 (para to -NH₂).
  • Kinetic Control : At 0°C, C6 substitution dominates (90% yield); higher temps (60°C) favor C5 byproducts (15%) due to reversible intermediates .

What high-throughput strategies enable rapid SAR exploration of this scaffold?

Advanced Research Question

  • Parallel Synthesis : Use automated liquid handlers to prepare 96 derivatives (e.g., varying R-groups at C2 and C5).
  • Biological Screening : Test in 384-well plates against kinase panels (e.g., Eurofins DiscoverX). Hit rates correlate with -CF₃ lipophilicity (ClogP 2.1–3.5) .

Can this compound serve as a precursor for PET radiotracers?

Advanced Research Question

  • Radiolabeling : Replace Br with ¹⁸F via Cu-mediated halogen exchange (RCY 12–15%, >99% radiochemical purity).
  • In Vivo Imaging : [¹⁸F]-labeled analog shows brain uptake in murine models (SUVmax = 1.8 at 60 min), suggesting CNS permeability .

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